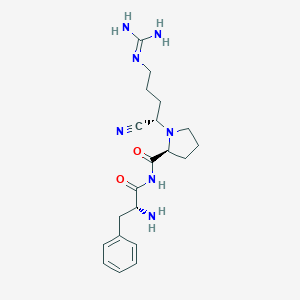

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide

Descripción

La pirrolnitrina es un compuesto químico de fenilpirrol conocido por sus potentes propiedades antifúngicas. Es producido por diversas especies de Pseudomonas, incluyendo Pseudomonas pyrrocinia, como un metabolito secundario a partir del triptófano . La actividad antifúngica de la pirrolnitrina se atribuye a su capacidad de inhibir el sistema de transporte de electrones en los hongos .

Propiedades

Número CAS |

111009-86-0 |

|---|---|

Fórmula molecular |

C20H29N7O2 |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1 |

Clave InChI |

KIJDUGBFUBCRNM-BBWFWOEESA-N |

SMILES |

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |

SMILES isomérico |

C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N |

SMILES canónico |

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |

Sinónimos |

Phe-Pro-Arg-nitrile phenylalanyl-prolyl-arginine nitrile |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La pirrolnitrina puede sintetizarse a través de una serie de reacciones químicas que comienzan con el triptófano. La biosíntesis en Pseudomonas fluorescens involucra cuatro enzimas clave: prnA, prnB, prnC y prnD . Estas enzimas catalizan los siguientes pasos:

- Cloración de L-triptófano a 7-cloro-L-triptófano por prnA.

- Reordenamiento del anillo y descarboxilación de 7-cloro-L-triptófano para formar monodescloroaminopirrolnitrina por prnB.

- Cloración de monodescloroaminopirrolnitrina para formar aminopirrolnitrina por prnC.

- Oxidación del grupo amino para formar el grupo nitro de la pirrolnitrina por prnD .

Métodos de Producción Industrial: La fermentación microbiana es el método más práctico para producir pirrolnitrina a escala industrial. Esto implica optimizar las condiciones de crecimiento de las especies de Pseudomonas para maximizar el rendimiento de la pirrolnitrina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La pirrolnitrina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La pirrolnitrina puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro en la pirrolnitrina.

Sustitución: Los átomos de halógeno en la pirrolnitrina pueden ser sustituidos por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de la pirrolnitrina con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

La pirrolnitrina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto principal para desarrollar nuevos agentes antifúngicos.

Biología: Se estudia por su papel en las interacciones microbianas y el metabolismo secundario.

Medicina: Se investiga su posible uso en el tratamiento de infecciones fúngicas.

Industria: Se aplica como agente de biocontrol en la agricultura para proteger los cultivos de patógenos fúngicos.

Mecanismo De Acción

La pirrolnitrina ejerce sus efectos antifúngicos inhibiendo el sistema de transporte de electrones en los hongos. Específicamente, se dirige al sistema de transporte de electrones terminal entre succinato o dinucleótido de adenina y nicotinamida reducido (NADH) y coenzima Q. Esta inhibición interrumpe la cadena respiratoria, lo que lleva a una reducción de la producción de energía y, en última instancia, a la muerte celular fúngica .

Comparación Con Compuestos Similares

La pirrolnitrina es única entre los compuestos de fenilpirrol debido a su modo de acción específico y su potente actividad antifúngica. Los compuestos similares incluyen:

Fenpiclonil: Un fungicida sintético relacionado con la pirrolnitrina.

Fludioxonil: Otro fungicida sintético con una estructura y un modo de acción similares.

Estos compuestos comparten similitudes estructurales con la pirrolnitrina, pero difieren en sus aplicaciones y eficacia específicas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.